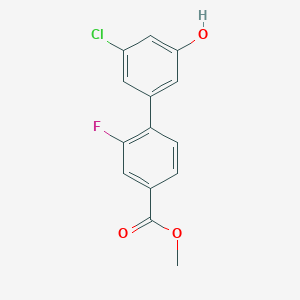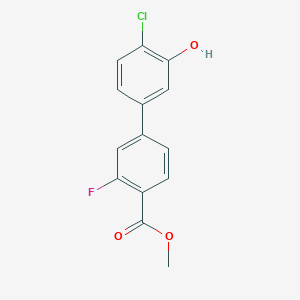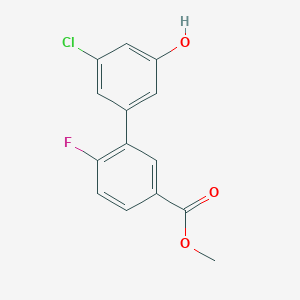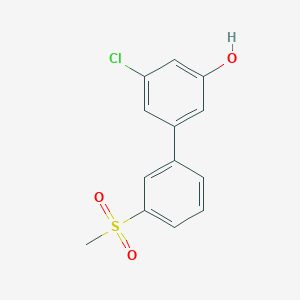
4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% (4-CPCPCP) is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in laboratory experiments and scientific research. 4-CPCPCP is an aromatic compound with a molecular formula of C13H10Cl2NO2. It is a white crystalline solid that is soluble in methanol, ethanol, and acetone. 4-CPCPCP has been used in a variety of applications, including as an intermediate for the synthesis of other compounds, as a reagent for the modification of other compounds, and as a catalyst for various chemical reactions.
作用机制
The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% is not yet fully understood. It is believed that 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% acts as a catalyst for various chemical reactions by forming a complex with the reactants. This complex then facilitates the reaction by lowering the activation energy required for the reaction to occur.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% are not yet fully understood. However, it is believed that 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% may have an effect on the activity of certain enzymes in the body. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% may have an effect on the metabolism of certain compounds in the body.
实验室实验的优点和局限性
The primary advantage of using 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% in laboratory experiments is its high yield and purity. Additionally, 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable and has a tendency to decompose at higher temperatures. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% is toxic and should be handled with caution.
未来方向
There are a number of potential future directions for 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95%. First, further research is needed to understand the mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% and its biochemical and physiological effects. Second, 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% could be used as a catalyst for the synthesis of other compounds. Third, 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% could be used in the development of new drugs or drug delivery systems. Fourth, 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% could be used in the development of new materials, such as polymers or composites. Finally, 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% could be used as a reagent for the modification of other compounds.
合成方法
4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% is synthesized through a multi-step process involving the condensation of 4-chlorophenol and 3-chloro-4-carbamoylphenol. The reaction is catalyzed by an acid, such as sulfuric acid, and is conducted at a temperature of 80-90°C. The reaction is then followed by the addition of a base, such as sodium hydroxide, to neutralize the acid. The reaction is then cooled to room temperature and the product is isolated by filtration. The yield of the reaction is typically around 95%.
科学研究应用
4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the modification of other compounds, such as the synthesis of 2-chloro-4-carbamoylphenol. It has also been used as a catalyst for various chemical reactions, such as the condensation of aldehydes and amines. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% has been used in the synthesis of other compounds, such as 4-chloro-2-methylphenol.
属性
IUPAC Name |
2-chloro-5-(3-chloro-4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-10-3-1-7(5-9(10)13(16)18)8-2-4-12(17)11(15)6-8/h1-6,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJASFQEASTRAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686131 |
Source


|
| Record name | 3',4-Dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol | |
CAS RN |
1261956-70-0 |
Source


|
| Record name | 3',4-Dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381882.png)












